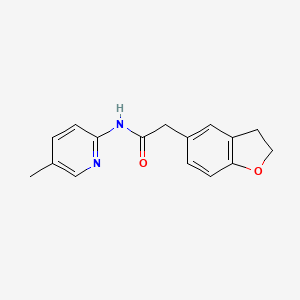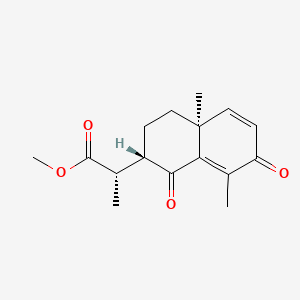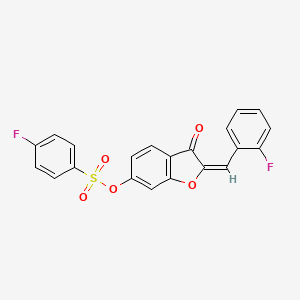
Ethyl 5-cyano-6-oxo-1,4-diphenyl-1,6-dihydro-3-pyridazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-cyano-6-oxo-1,4-diphenyl-1,6-dihydro-3-pyridazinecarboxylate is a complex organic compound belonging to the pyridazine family This compound is characterized by its unique structure, which includes a cyano group, a keto group, and two phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-6-oxo-1,4-diphenyl-1,6-dihydro-3-pyridazinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyridazine ring. This intermediate is then subjected to further reactions involving cyano and phenyl substituents to achieve the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.
化学反応の分析
Types of Reactions
Ethyl 5-cyano-6-oxo-1,4-diphenyl-1,6-dihydro-3-pyridazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or to reduce the cyano group to an amine.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
Ethyl 5-cyano-6-oxo-1,4-diphenyl-1,6-dihydro-3-pyridazinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential in biological studies, including enzyme inhibition and receptor binding assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of Ethyl 5-cyano-6-oxo-1,4-diphenyl-1,6-dihydro-3-pyridazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its cyano and keto groups play crucial roles in binding to active sites of enzymes or receptors, leading to modulation of their activity.
類似化合物との比較
Similar Compounds
- Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
- Ethyl 5-cyano-6-oxo-1,4-diphenyl-1,6-dihydro-3-pyridazinecarboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups and its structural configuration
特性
分子式 |
C20H15N3O3 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
ethyl 5-cyano-6-oxo-1,4-diphenylpyridazine-3-carboxylate |
InChI |
InChI=1S/C20H15N3O3/c1-2-26-20(25)18-17(14-9-5-3-6-10-14)16(13-21)19(24)23(22-18)15-11-7-4-8-12-15/h3-12H,2H2,1H3 |
InChIキー |
FWTRSCWQWMIGHX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(C(=O)C(=C1C2=CC=CC=C2)C#N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(dimethylamino)propyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374955.png)
![1'-Methyl-1,2''-dioxo-1'',2''-dihydrodispiro[acenaphthylene-2,4'-pyrrolidine-5',3''-indole]-3',3'-dicarbonitrile](/img/structure/B13374956.png)

![5-[4-(allyloxy)phenyl]-4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374961.png)


![4-(2-thienyl)-5H-pyrido[2,3-b][1,4]diazepine-2-carboxylic acid](/img/structure/B13374969.png)
![3-(3,4-Dimethoxybenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374981.png)
![2-[2-(2-Chlorophenyl)vinyl]-3-quinolinecarboxylic acid](/img/structure/B13374984.png)
![2-methyl-N'-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]benzohydrazide](/img/structure/B13374990.png)
![N-{3-[(4-bromobenzyl)sulfonyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B13374996.png)

![1-{6-bromo-2-methyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-1-phenyl-1H-indol-3-yl}ethanone](/img/structure/B13375022.png)

